molecular formula C39H57BrN2O10 B1620505 tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate CAS No. 125663-37-8

tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate

Cat. No. B1620505
M. Wt: 793.8 g/mol
InChI Key: CLZWAWBPWVRRGI-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate is a complex organic compound with the following structural features:



  • It contains multiple functional groups, including tert-butyl, bromophenoxy, and anilino moieties.

  • The compound exhibits a high degree of substitution, which contributes to its intricate structure.



Molecular Structure Analysis

The molecular formula of the compound is C₁₂H₂₄O₆ . Its molecular weight is approximately 264.32 g/mol . The structure comprises multiple ether linkages, amine groups, and a bromophenoxy moiety. For a visual representation, refer to the structure.



Chemical Reactions Analysis

Given its complexity, the compound likely participates in various chemical reactions, such as:



  • Ester hydrolysis: Cleavage of the tert-butyl ester group.

  • Nucleophilic substitution: Reactions involving the bromophenoxy moiety.

  • Amide hydrolysis: Cleavage of the amide bonds.



Physical And Chemical Properties Analysis


  • Physical Form : The compound exists as a liquid or solid or semi-solid .

  • Melting Point : Not specified.

  • Solubility : Solubility properties are not well-documented.

  • Storage : Sealed and stored in a dry environment at 2-8°C .


Safety And Hazards


  • Hazard Statements : The compound poses risks of skin and eye irritation (H302, H315, H319, H335).

  • Precautionary Measures : Handle with care, use appropriate protective equipment, and avoid inhalation or ingestion.

  • MSDS : Refer to the Material Safety Data Sheet for detailed safety information.


Future Directions

Further research is needed to explore the compound’s pharmacological properties, potential applications, and safety profiles. Investigating its biological targets and conducting in vitro and in vivo studies will provide valuable insights.


properties

IUPAC Name

tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H57BrN2O10/c1-26-14-16-28(41(22-32(43)49-36(2,3)4)23-33(44)50-37(5,6)7)30(20-26)47-18-19-48-31-21-27(40)15-17-29(31)42(24-34(45)51-38(8,9)10)25-35(46)52-39(11,12)13/h14-17,20-21H,18-19,22-25H2,1-13H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZWAWBPWVRRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)OCCOC2=C(C=CC(=C2)Br)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H57BrN2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376702
Record name Di-tert-butyl 2,2'-{[2-(2-{2-[bis(2-tert-butoxy-2-oxoethyl)amino]-5-bromophenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate

CAS RN

125663-37-8
Record name Di-tert-butyl 2,2'-{[2-(2-{2-[bis(2-tert-butoxy-2-oxoethyl)amino]-5-bromophenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate
Reactant of Route 3
Reactant of Route 3
tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate
Reactant of Route 4
tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate
Reactant of Route 5
Reactant of Route 5
tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate
Reactant of Route 6
Reactant of Route 6
tert-butyl 2-[2-[2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-bromophenoxy]ethoxy]-4-methyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino]acetate

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